molecular formula C18H24N2O2Si B8699405 tert-butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-indazole-1-carboxylate CAS No. 1383705-72-3

tert-butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-indazole-1-carboxylate

Cat. No. B8699405
M. Wt: 328.5 g/mol
InChI Key: IPQRWFIRYTUOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C18H24N2O2Si and its molecular weight is 328.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-indazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-indazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1383705-72-3

Product Name

tert-butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-indazole-1-carboxylate

Molecular Formula

C18H24N2O2Si

Molecular Weight

328.5 g/mol

IUPAC Name

tert-butyl 5-methyl-3-(2-trimethylsilylethynyl)indazole-1-carboxylate

InChI

InChI=1S/C18H24N2O2Si/c1-13-8-9-16-14(12-13)15(10-11-23(5,6)7)19-20(16)17(21)22-18(2,3)4/h8-9,12H,1-7H3

InChI Key

IPQRWFIRYTUOPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2C#C[Si](C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round bottom flask were introduced tert-butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate (8.3 g; 23.2 mmol; 1.0 eq.), (trimethylsilyl)acetylene (6.8 mL; 48.8 mmol; 2.1 eq.), Pd(OAc)2 (521 mg; 2.3 mmol; 0.1 eq.), triphenylphosphine (1.22 g; 4.65 mmol; 0.2 eq.) and copper iodide (442 mg; 2.32 mmol; 0.1 eq.) in TEA (57 mL). The reaction mixture was degassed and stirred at 80° C. under N2 for 1 hour. Et2O was added and the reaction mixture was filtrated through a celite pad. The filtrate was then washed twice with an aqueous saturated solution of NH4Cl and brine, dried over magnesium sulfate, filtered and concentrated. This crude was purified by flash chromatography on silica (Heptane/EtOAc, gradient from 100:0 to 10:90) to afford the title compound as a beige solid.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
521 mg
Type
catalyst
Reaction Step One
Quantity
442 mg
Type
catalyst
Reaction Step One

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